(Acryloylamino)tetradecane-1-sulphonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

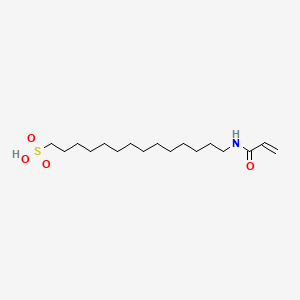

(Acryloylamino)tetradecane-1-sulphonic acid is a chemical compound with the molecular formula C17H33NO4S It is characterized by the presence of an acryloyl group, an amino group, and a sulphonic acid group attached to a tetradecane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Acryloylamino)tetradecane-1-sulphonic acid typically involves the reaction of tetradecane-1-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with sulphur trioxide or chlorosulphonic acid to introduce the sulphonic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (Acryloylamino)tetradecane-1-sulphonic acid can undergo various chemical reactions, including:

Oxidation: The sulphonic acid group can be oxidized to form sulfonates.

Reduction: The acryloyl group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfonates and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Substituted amines and other functionalized products.

Wissenschaftliche Forschungsanwendungen

(Acryloylamino)tetradecane-1-sulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

Biology: Investigated for its potential as a surfactant in biological systems.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Wirkmechanismus

The mechanism of action of (Acryloylamino)tetradecane-1-sulphonic acid involves its interaction with molecular targets through its functional groups. The acryloyl group can participate in polymerization reactions, while the sulphonic acid group can enhance solubility and reactivity. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

- (Acryloylamino)dodecane-1-sulphonic acid

- (Acryloylamino)hexadecane-1-sulphonic acid

- (Methacryloylamino)tetradecane-1-sulphonic acid

Comparison:

- (Acryloylamino)dodecane-1-sulphonic acid: Shorter alkyl chain, potentially different solubility and reactivity.

- (Acryloylamino)hexadecane-1-sulphonic acid: Longer alkyl chain, may have enhanced hydrophobic interactions.

- (Methacryloylamino)tetradecane-1-sulphonic acid: Different polymerization properties due to the methacryloyl group.

(Acryloylamino)tetradecane-1-sulphonic acid stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.

Biologische Aktivität

(Acryloylamino)tetradecane-1-sulphonic acid, a compound characterized by its sulfonic acid functional group, has garnered attention in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonic acid derivative with the following chemical structure:

- Molecular Formula : C₁₅H₃₁NO₃S

- Molecular Weight : 305.49 g/mol

The presence of the sulfonic acid group enhances its solubility in water and contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various sulfonic acid polymers demonstrated their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action primarily involves disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 18 | 0.3 mg/mL |

| Candida albicans | 12 | 0.7 mg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell death.

- Inhibition of Biofilm Formation : It has been shown to prevent the formation of biofilms, which are protective layers that bacteria use to shield themselves from antibiotics.

- Interference with Metabolic Pathways : The sulfonic acid group may inhibit key metabolic enzymes in pathogens, further contributing to its antimicrobial effects.

Case Study 1: Antiviral Activity

A study published in PubMed explored the antiviral properties of sulfonic acid polymers against HIV. It was found that similar compounds inhibited the syncytium formation in co-cultures of infected cells and blocked the interaction between viral proteins and host cell receptors . This suggests that this compound may have potential applications in antiviral therapies.

Case Study 2: Antifungal Applications

Another investigation assessed the antifungal efficacy of related sulfonic acid compounds against various fungal strains. Results indicated that these compounds effectively inhibited fungal growth, demonstrating their potential as antifungal agents .

Eigenschaften

CAS-Nummer |

93904-82-6 |

|---|---|

Molekularformel |

C17H33NO4S |

Molekulargewicht |

347.5 g/mol |

IUPAC-Name |

14-(prop-2-enoylamino)tetradecane-1-sulfonic acid |

InChI |

InChI=1S/C17H33NO4S/c1-2-17(19)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-23(20,21)22/h2H,1,3-16H2,(H,18,19)(H,20,21,22) |

InChI-Schlüssel |

WWTCFWQBOOLMOL-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)NCCCCCCCCCCCCCCS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.